molecular formula C8H12Cl3NO3S B12599418 2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate CAS No. 917616-24-1

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate

Cat. No.: B12599418
CAS No.: 917616-24-1
M. Wt: 308.6 g/mol
InChI Key: YDXKWPSURWWCAQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 7-azabicyclo[410]heptane-7-sulfonate is a complex organic compound characterized by its unique bicyclic structure This compound contains a trichloroethyl group, an azabicyclo heptane ring, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate typically involves multiple steps. One common method includes the reaction of 7-azabicyclo[4.1.0]heptane with trichloroethyl sulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The azabicyclo heptane ring provides structural stability, while the sulfonate group enhances solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate is unique due to its combination of a trichloroethyl group, an azabicyclo heptane ring, and a sulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

917616-24-1

Molecular Formula

C8H12Cl3NO3S

Molecular Weight

308.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate

InChI

InChI=1S/C8H12Cl3NO3S/c9-8(10,11)5-15-16(13,14)12-6-3-1-2-4-7(6)12/h6-7H,1-5H2

InChI Key

YDXKWPSURWWCAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2S(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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